methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride
Description
Methyl 3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate dihydrochloride is a heterocyclic compound featuring a fused pyrrolo-triazole core. The molecule is substituted with an aminomethyl group at position 3 and a methyl carboxylate ester at position 6, with two hydrochloride counterions enhancing its solubility.
Properties
IUPAC Name |
methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)5-2-6-10-11-7(3-9)12(6)4-5;;/h5H,2-4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSZTYQQPJWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=NN=C(N2C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,1-c][1,2,4]triazole ring system. The aminomethyl group is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the carboxylate group and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolo-triazole core : Provides rigidity and aromaticity, common in bioactive molecules.
- Aminomethyl group: Enhances water solubility and enables protonation under physiological conditions.
- Methyl carboxylate ester : Modifies lipophilicity and serves as a prodrug moiety for hydrolytic activation.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares methyl 3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate dihydrochloride with structurally related compounds:
Key Observations:
Salt Forms and Solubility : The dihydrochloride and trihydrochloride salts (target compound and analog) improve aqueous solubility compared to neutral esters (e.g., pyrazole carboxylates in ). Solubility assays for analogs (e.g., HT-Solubility in ) suggest pH-dependent solubility profiles .
Functional Group Impact: The aminomethyl group in the target compound may enhance target binding compared to the carboxylic acid analog (), which lacks a basic nitrogen for protonation.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The methyl carboxylate ester in the target compound likely increases logP compared to its free acid form, balancing membrane permeability and solubility.
- Stability : Ester groups are prone to hydrolysis, suggesting the target compound may act as a prodrug, releasing the active carboxylic acid in vivo.
Biological Activity
Methyl 3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate dihydrochloride (CAS No. 2309458-25-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure
The compound features a pyrrolo[2,1-c][1,2,4]triazole core structure known for its diverse biological activities. The molecular formula is with a molecular weight of 196.21 g/mol. Its structural attributes contribute significantly to its biological efficacy.
Biological Activity Overview
Research indicates that compounds containing the pyrrolo[2,1-c][1,2,4]triazole scaffold exhibit various biological activities:
- Anticancer Activity : Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, derivatives of 3-amino-1,2,4-triazole have shown significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and necroptosis inhibition .
- Antimicrobial Activity : Triazole compounds are noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole ring can enhance their effectiveness .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazole ring and the introduction of functional groups can significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 with halogens | Increased anticancer activity against certain cell lines |
| Aminomethyl group addition | Enhanced binding affinity to target proteins |
| Carboxylate group presence | Improved solubility and bioavailability |
Case Studies
- Anticancer Evaluation : A study evaluated methyl 3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate dihydrochloride against human cancer cell lines using XTT assays. The results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups .
- Antimicrobial Testing : Another study assessed the compound's antimicrobial efficacy against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibition zones in agar diffusion tests .
The proposed mechanisms by which methyl 3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate dihydrochloride exerts its effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis and inflammation .
- Disruption of Cell Membrane Integrity : Antimicrobial action is believed to occur through disruption of bacterial cell membranes leading to cell lysis .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multicomponent reactions, such as adaptations of the Biginelli reaction under solvent-free conditions. For example, ammonium chloride has been used as a catalyst to synthesize structurally related pyrrolo-triazole derivatives, achieving yields of 84–88% within 3.5–4 hours . Key parameters include:
- Temperature : Room temperature to 80°C, depending on substituent reactivity.
- Catalyst : Ammonium chloride (5–10 mol%) under neutral conditions.
- Workup : Precipitation in ice-cold water followed by recrystallization (e.g., ethanol/water mixtures). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of aryl aldehydes or aminomethyl precursors.
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- HPLC-MS : To confirm molecular weight (e.g., ESI+ mode for protonated ions).
- 1H/13C NMR : Compare chemical shifts of the pyrrolo-triazole core (e.g., δ 2.5–3.5 ppm for methylene groups, δ 7.0–8.5 ppm for aromatic protons if present) .
- Melting Point Analysis : Compare with literature values (±2°C tolerance; discrepancies may indicate polymorphic forms) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (Δ < 0.4%).
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reactive sites and transition states. For example:
- Reactivity : The aminomethyl group acts as a nucleophile in alkylation reactions, while the triazole ring participates in π-π stacking interactions.
- Solvent Effects : COSMO-RS simulations can optimize solvent selection (e.g., DMF vs. acetonitrile) for SN2 pathways . ICReDD’s integrated computational-experimental workflows are recommended to narrow reaction conditions (e.g., pressure, temperature) before lab validation .
Q. What statistical approaches resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
Methodological Answer: Apply Design of Experiments (DoE) to isolate variables:
- Factorial Design : Test interactions between pH, temperature, and ionic strength on solubility.
- Response Surface Methodology (RSM) : Optimize stability under oxidative conditions (e.g., peroxide content vs. degradation rate) . For conflicting melting points, differential scanning calorimetry (DSC) can identify polymorphs, while PXRD distinguishes crystalline forms .
Q. How to mechanistically probe the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., kinase assays) with IC50 determination via nonlinear regression (GraphPad Prism).
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Experimental Design & Optimization
Q. What strategies improve scalability of the synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time and mixing efficiency.
- Membrane Separation : Tangential flow filtration (TFF) isolates the product from unreacted reagents, minimizing column chromatography .
- DoE-Driven Optimization : Central composite design (CCD) identifies critical factors (e.g., catalyst loading, reaction time) for pilot-scale batches .
Q. How to address discrepancies in spectroscopic data across studies?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm for methylene protons).
- Isotopic Labeling : Use 15N-labeled precursors to confirm triazole nitrogen assignments .
- Collaborative Validation : Share raw spectral data (e.g., via repositories like Zenodo) for cross-lab verification .
Data Analysis & Reporting
Q. What frameworks ensure reproducibility in catalytic studies involving this compound?
Methodological Answer:
- FAIR Data Principles : Document reaction parameters (e.g., stirring rate, humidity) in machine-readable formats.
- Negative Result Reporting : Publish failed experiments (e.g., hydrolysis under basic conditions) to guide future work .
- Benchmarking : Compare catalytic efficiency (TON, TOF) against known analogues (e.g., pyrazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
